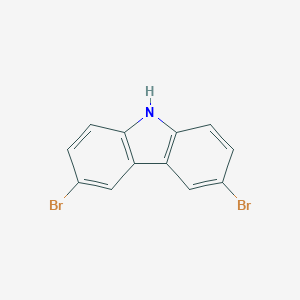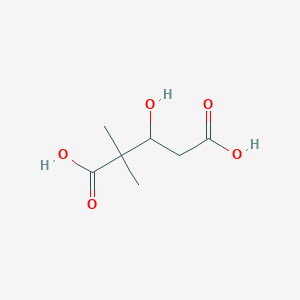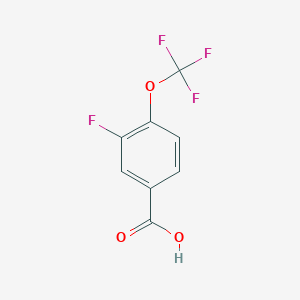
N-(1H-imidazol-2-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-1H-imidazol-2-yl- is a chemical compound that features an imidazole ring substituted with a formamide group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-1H-imidazol-2-yl- typically involves the cyclization of amido-nitriles. One common method is the reaction of nitriles with formamide under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the addition of the nitrile to the formamide, followed by cyclization and dehydration to form the imidazole ring.
Industrial Production Methods: Industrial production of imidazole derivatives, including Formamide, N-1H-imidazol-2-yl-, often employs multi-step processes that ensure high yield and purity. These processes may involve the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to optimize the reaction efficiency .
化学反応の分析
Types of Reactions: Formamide, N-1H-imidazol-2-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
科学的研究の応用
Formamide, N-1H-imidazol-2-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.
Industry: It finds applications in the production of agrochemicals, dyes, and materials for electronic devices
作用機序
The mechanism of action of Formamide, N-1H-imidazol-2-yl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .
類似化合物との比較
Imidazole: The parent compound of Formamide, N-1H-imidazol-2-yl-, known for its basicity and ability to coordinate with metal ions.
Benzimidazole: A fused ring derivative of imidazole, with applications in pharmaceuticals and agriculture.
Uniqueness: Formamide, N-1H-imidazol-2-yl- is unique due to the presence of both the imidazole ring and the formamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
229343-10-6 |
|---|---|
分子式 |
C4H5N3O |
分子量 |
111.1 g/mol |
IUPAC名 |
N-(1H-imidazol-2-yl)formamide |
InChI |
InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |
InChIキー |
SMXZQOMVCREYNY-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NC=O |
正規SMILES |
C1=CN=C(N1)NC=O |
ピクトグラム |
Irritant |
同義語 |
N-(1H-Imidazol-2-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















